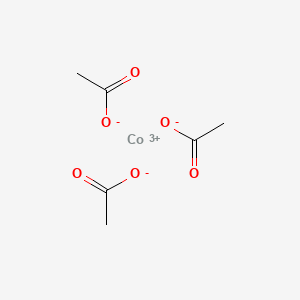
Cobaltic acetate
Cat. No. B8758493
Key on ui cas rn:
917-69-1
M. Wt: 236.06 g/mol
InChI Key: ZUKDFIXDKRLHRB-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
Patent
US08658820B2
Procedure details


Experiments conducted at 120° C. using just Cobalt (III) acetate without any promoters in air and using acetic acid as solvent resulted in much quicker oxidation than Cobalt (II) acetate with the promoters as described above, leading to rapid consumption of xylenes, as indicated by the green solution turning pink-purple after approximately an hour. Under identical reaction conditions using Co(II) there was a long induction period before any early phase oxidation.


Name
Cobalt (II) acetate
Identifiers


|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Co+3:5].[C:6]([O-:9])(=[O:8])[CH3:7].C([O-])(=O)C>C(O)(=O)C>[C:1]([O-:4])(=[O:3])[CH3:2].[Co+2:5].[C:6]([O-:9])(=[O:8])[CH3:7] |f:0.1.2.3,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Co+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
conducted at 120° C.
|
Outcomes


Product
|
Name
|
Cobalt (II) acetate
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
